molecular formula C19H15N3 B12255015 N-[(quinolin-4-yl)methyl]quinolin-6-amine

N-[(quinolin-4-yl)methyl]quinolin-6-amine

Cat. No.: B12255015
M. Wt: 285.3 g/mol
InChI Key: XUFPJMGJSCBZKH-UHFFFAOYSA-N
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Description

N-[(quinolin-4-yl)methyl]quinolin-6-amine is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Properties

Molecular Formula

C19H15N3

Molecular Weight

285.3 g/mol

IUPAC Name

N-(quinolin-4-ylmethyl)quinolin-6-amine

InChI

InChI=1S/C19H15N3/c1-2-6-19-17(5-1)15(9-11-21-19)13-22-16-7-8-18-14(12-16)4-3-10-20-18/h1-12,22H,13H2

InChI Key

XUFPJMGJSCBZKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CNC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(quinolin-4-yl)methyl]quinolin-6-amine typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method includes the alkylation of quinoline with a suitable alkylating agent, followed by amination to introduce the amine group . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of quinoline derivatives, including this compound, often employs large-scale synthesis techniques. These methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[(quinolin-4-yl)methyl]quinolin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups .

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